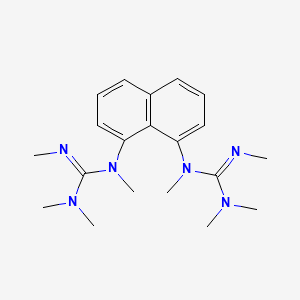

1,8-Bis(tetramethylguanidino)naphthalene

Vue d'ensemble

Description

1,8-Bis(tetramethylguanidino)naphthalene is a highly basic organic compound known for its unique properties as a “proton sponge.” This compound is characterized by its ability to accept protons readily, making it a superbasic substance. It has an experimental pK(BH(+)) value of 25.1 in acetonitrile, which is significantly higher than that of classical proton sponges like 1,8-bis(dimethylamino)naphthalene .

Méthodes De Préparation

1,8-Bis(tetramethylguanidino)naphthalene can be synthesized through a series of chemical reactions involving naphthalene and tetramethylguanidine derivatives. The synthetic route typically involves the reaction of 1,8-dibromonaphthalene with tetramethylguanidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Protonation Behavior and Basicity

TMGN exhibits exceptional basicity, with a pK<sub>BH<sup>+</sup></sub> value of 25.1 in acetonitrile (MeCN), surpassing classical proton sponges like 1,8-bis(dimethylamino)naphthalene (DMAN) by nearly seven orders of magnitude . Key findings include:

| Property | TMGN | DMAN | MTBD* |

|---|---|---|---|

| pK<sub>BH<sup>+</sup></sub> (MeCN) | 25.1 | ~18 | 24.7 |

| Kinetic Basicty (proton self-exchange) | Higher than DMAN | Moderate | Not reported |

| Hydrolysis Resistance | High | Low | Moderate |

MTBD = 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene

The enhanced basicity arises from:

-

Reduced steric hindrance at the proton-accepting sp<sup>2</sup>-nitrogen atoms .

-

Resonance stabilization in the conjugate acid, where protonation triggers partial charge delocalization across both guanidine moieties .

Intramolecular Hydrogen Bonding (IHB) and Solvent Effects

Protonation of TMGN forms a strong asymmetric IHB in its conjugate acid ([TMGN]H<sup>+</sup>), critical for stabilizing the cationic species. Computational studies reveal:

-

Solvent Effects : In MeCN, TMGN’s basicity is governed by:

Nucleophilic Reactivity

Despite its high basicity, TMGN shows low nucleophilicity in alkylation reactions:

-

Reaction with Ethyl Iodide (EtI) :

-

Hydrolysis Resistance :

Dynamic Behavior in Solution

Variable-temperature <sup>1</sup>H NMR studies show:

-

Rotational Barriers : ΔG<sup>‡</sup> = 12–14 kcal/mol for C–N bond rotation in [TMGN]H<sup>+</sup> .

-

Mechanism : Concerted rotation of both guanidine groups in protonated forms .

Comparative Reactivity Table

Applications De Recherche Scientifique

Radiochemistry

One of the prominent applications of TMGN is in the field of radiochemistry, particularly in the synthesis of radiopharmaceuticals. A notable study demonstrated the use of TMGN as a base for the radiosynthesis of [^11C]raclopride, a PET tracer used in Parkinson's disease studies. The use of TMGN improved the radiochemical yield to 14.4% with enhanced reproducibility compared to traditional methods using NaOH .

| Parameter | TMGN Method | Traditional Method (NaOH) |

|---|---|---|

| Radiochemical Yield | 14.4 ± 0.2% | Variable |

| Specific Activity | 66.6 ± 13.3 GBq/mmol | Not specified |

| Side Products | Reduced | Increased |

Environmental Science

TMGN has been utilized in environmental applications as a functionalized adsorbent for solid-phase extraction (SPE) processes. In one study, TMGN was employed to enhance the recovery rates of perfluoroalkyl sulfonates (PFAS) from water samples, achieving recoveries between 92% and 109% for various compounds . This highlights TMGN's potential in environmental remediation efforts.

Proton Sponge Functionalization

TMGN's properties as a proton sponge allow it to be functionalized for various chemical processes. Its ability to deprotonate weak acids and facilitate reactions makes it valuable in synthetic organic chemistry. For instance, TMGN has been used effectively in reactions requiring high basicity without significant side reactions .

Case Study 1: Synthesis of [^11C]Raclopride

In a controlled study, researchers optimized the conditions for synthesizing [^11C]raclopride using TMGN as a base. The results indicated that TMGN not only provided higher yields but also minimized side products, thus enhancing the overall efficiency of the synthesis process .

Case Study 2: Adsorption of PFAS

A comprehensive study on the use of TMGN-functionalized silica demonstrated its effectiveness in extracting trace amounts of PFAS from environmental water samples. The study reported high recovery rates and low detection limits, showcasing TMGN's applicability in addressing environmental contaminants .

Mécanisme D'action

The mechanism of action of 1,8-Bis(tetramethylguanidino)naphthalene involves its ability to accept protons due to the presence of highly basic guanidino groups. The compound’s structure allows for efficient proton transfer, making it a superbasic substance. The molecular targets and pathways involved include protonation of nitrogen atoms in the guanidino groups, leading to the formation of stable protonated species .

Comparaison Avec Des Composés Similaires

1,8-Bis(tetramethylguanidino)naphthalene is unique compared to other similar compounds due to its exceptionally high basicity and stability. Similar compounds include:

1,8-Bis(dimethylamino)naphthalene: A classical proton sponge with lower basicity.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Another strong base but with different structural properties.

1,1,3,3-Tetramethylguanidine: A strong base but less basic than this compound

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

1,8-Bis(tetramethylguanidino)naphthalene (TMGN) is a compound recognized for its exceptional basicity and unique structural properties. As a "proton sponge," TMGN exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science. This article delves into the biological activities of TMGN, supported by research findings, data tables, and case studies.

TMGN is characterized by its high basicity, attributed to the presence of two tetramethylguanidino groups. The pK(BH⁺) value of TMGN is approximately 25.10 in acetonitrile, indicating its capability to act as a strong base in various reactions .

Antifungal Activity

TMGN has been evaluated for its antifungal properties against several fungal strains. In vitro studies demonstrated that TMGN serves as an effective deprotonating agent in acetonitrile solutions, exhibiting notable antifungal activity against species such as Aspergillus niger, Candida albicans, and Rhizopus stolonifer. The minimum inhibitory concentrations (MIC) ranged from 10 to 31 µg/ml for metal complexes derived from TMGN .

Anticancer Potential

Research indicates that TMGN may possess anticancer properties. A study involving the synthesis of hybrid catalysts using TMGN showed promising results in catalyzing reactions relevant to cancer treatment. The compound's ability to form stable complexes with various substrates enhances its potential utility in drug development .

Enzyme Inhibition

TMGN has been investigated for its inhibitory effects on specific enzymes. Preliminary data suggest that TMGN can inhibit alkaline phosphatase, which is crucial in various biological processes. This inhibition could lead to therapeutic applications in conditions where enzyme regulation is necessary .

Mechanistic Insights

The biological activity of TMGN is largely attributed to its strong basicity and ability to form hydrogen bonds. The compound can stabilize transition states in biochemical reactions due to its proton-accepting capabilities. This property allows TMGN to facilitate proton transfer processes critical in enzymatic reactions and cellular signaling pathways .

Case Studies

- Antifungal Studies : A series of experiments conducted on TMGN derivatives showed enhanced antifungal activity compared to the free ligand. The study highlighted the importance of substituent effects on the biological efficacy of the compounds .

- Enzyme Activity Assays : In a controlled environment, TMGN was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting potential applications in antimicrobial therapies .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

1,1,2,3-tetramethyl-3-[8-[methyl-(N,N,N'-trimethylcarbamimidoyl)amino]naphthalen-1-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N6/c1-21-19(23(3)4)25(7)16-13-9-11-15-12-10-14-17(18(15)16)26(8)20(22-2)24(5)6/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQMVROVVJZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N(C)C)N(C)C1=CC=CC2=C1C(=CC=C2)N(C)C(=NC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630610 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442873-72-5 | |

| Record name | N,N'-Naphthalene-1,8-diylbis(N,N',N',N''-tetramethylguanidine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.